![molecular formula C15H20N2O4 B14799935 Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)
Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound with a variety of functional groups, including an ester, an amide, and an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the amide bond: This can be achieved by reacting 2-aminobenzoic acid with isopropyl isocyanate under mild conditions to form the intermediate 2-[(isopropylamino)carbonyl]phenylamine.
Esterification: The intermediate is then reacted with methyl 4-oxobutanoate in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the isopropylamino and carbonyl groups.
Methyl 4-oxobutanoate: Similar ester group but lacks the aromatic ring and amide group.
Uniqueness
Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate is unique due to the presence of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
特性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
methyl 4-oxo-4-[2-(propan-2-ylcarbamoyl)anilino]butanoate |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)16-15(20)11-6-4-5-7-12(11)17-13(18)8-9-14(19)21-3/h4-7,10H,8-9H2,1-3H3,(H,16,20)(H,17,18) |
InChIキー |
OITSGNKAZFTWSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
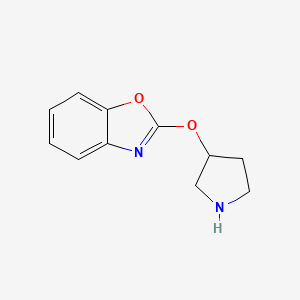
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
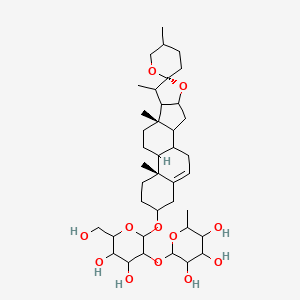
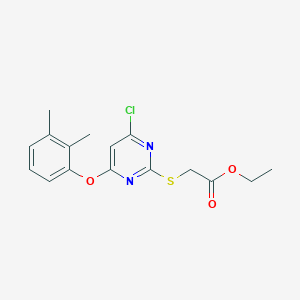
![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)
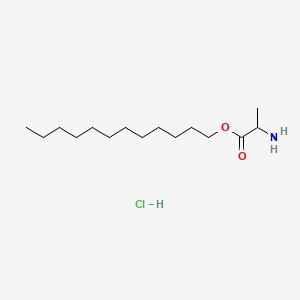
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)
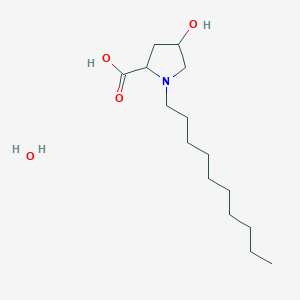
![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
